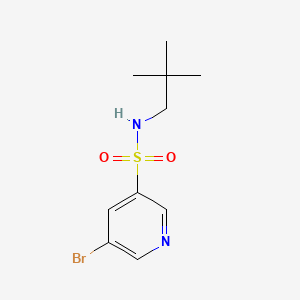
5-Bromo-n-neopentylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-n-neopentylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of pyridine and has a bromine atom attached to the 5th position of the pyridine ring.
Mécanisme D'action
The mechanism of action of 5-Bromo-n-neopentylpyridine-3-sulfonamide involves the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, whereas histone deacetylase is an enzyme that removes acetyl groups from histones. Inhibition of these enzymes by 5-Bromo-n-neopentylpyridine-3-sulfonamide leads to the disruption of various biological processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-n-neopentylpyridine-3-sulfonamide depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure and can be used to treat glaucoma. Similarly, inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and can be used to treat cancer. However, the specific effects of 5-Bromo-n-neopentylpyridine-3-sulfonamide on different enzymes and biological processes need to be further studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Bromo-n-neopentylpyridine-3-sulfonamide in lab experiments is its high potency and selectivity towards specific enzymes. This allows for the precise modulation of biological processes, which can have therapeutic implications. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Therefore, careful evaluation of its toxicity profile is necessary before using it in clinical settings.
Orientations Futures
The potential applications of 5-Bromo-n-neopentylpyridine-3-sulfonamide in various fields have led to several future directions for research. One of the future directions is to study the specific effects of this compound on different enzymes and biological processes. This can lead to the development of more potent and selective inhibitors for specific targets. Another future direction is to evaluate the toxicity profile of this compound in different cell types and animal models. This can provide valuable information for its potential use in clinical settings. Finally, the development of novel synthetic methods for 5-Bromo-n-neopentylpyridine-3-sulfonamide can lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 5-Bromo-n-neopentylpyridine-3-sulfonamide involves the reaction of 5-bromo-3-chloropyridine with neopentylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with sulfonamide to obtain 5-Bromo-n-neopentylpyridine-3-sulfonamide. This synthesis method has been reported in several scientific journals and has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
5-Bromo-n-neopentylpyridine-3-sulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported that 5-Bromo-n-neopentylpyridine-3-sulfonamide exhibits potent inhibitory activity against several enzymes such as carbonic anhydrase and histone deacetylase. These enzymes are involved in various biological processes and are considered as potential targets for drug development.
Propriétés
IUPAC Name |
5-bromo-N-(2,2-dimethylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S/c1-10(2,3)7-13-16(14,15)9-4-8(11)5-12-6-9/h4-6,13H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXIXFGDSICAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNS(=O)(=O)C1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-n-neopentylpyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)
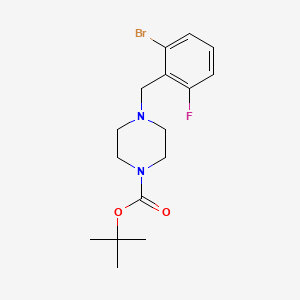
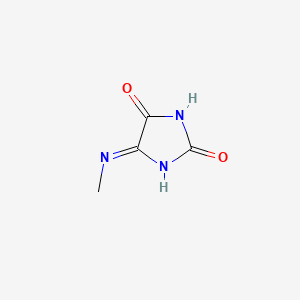

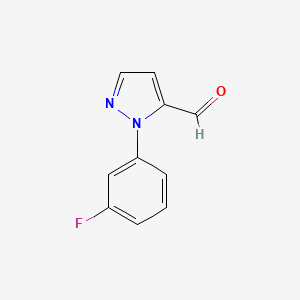
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
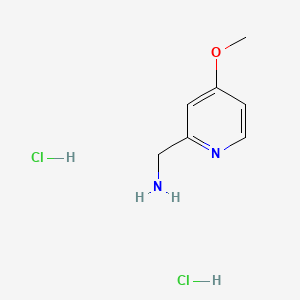
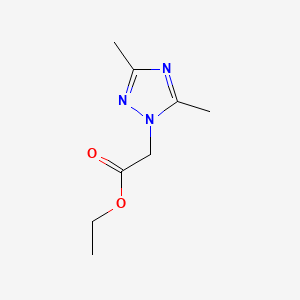
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)

